1-(5-Oxopyrrolidin-3-yl)-3-phenylurea

Description

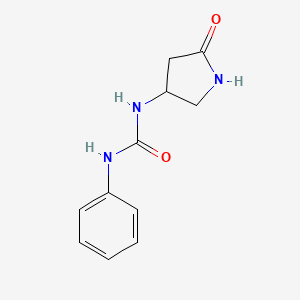

1-(5-Oxopyrrolidin-3-yl)-3-phenylurea is a urea derivative featuring a pyrrolidin-2-one (5-oxopyrrolidine) ring substituted at the 3-position and a phenyl group attached to the urea moiety. This compound belongs to a broader class of urea-based molecules known for diverse biological activities, including antioxidant, antifungal, and receptor modulation properties.

Properties

IUPAC Name |

1-(5-oxopyrrolidin-3-yl)-3-phenylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O2/c15-10-6-9(7-12-10)14-11(16)13-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,12,15)(H2,13,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHOKBDRWQKSYDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CNC1=O)NC(=O)NC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30526304 | |

| Record name | N-(5-Oxopyrrolidin-3-yl)-N'-phenylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30526304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88016-05-1 | |

| Record name | N-(5-Oxopyrrolidin-3-yl)-N'-phenylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30526304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Oxopyrrolidin-3-yl)-3-phenylurea typically involves the reaction of 3-phenylurea with a suitable pyrrolidinone derivative. One common method involves the use of itaconic acid as a starting material, which undergoes a series of transformations to yield the desired product . The reaction conditions often include the use of catalysts and specific temperature controls to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions for scalability. This includes the use of continuous flow reactors and automated systems to maintain consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(5-Oxopyrrolidin-3-yl)-3-phenylurea can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This can lead to the formation of different derivatives with altered properties.

Substitution: This reaction can replace one functional group with another, potentially altering the compound’s activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

1-(5-Oxopyrrolidin-3-yl)-3-phenylurea has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(5-Oxopyrrolidin-3-yl)-3-phenylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidinone ring and phenylurea moiety can interact with active sites, potentially inhibiting enzyme activity or modulating receptor function. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Antioxidant Pyrrolidinone Derivatives

highlights derivatives of 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid, which share structural similarities with the target compound. These derivatives feature substituents like chloro, hydroxyl, and heterocyclic moieties (e.g., oxadiazole, triazole) on the benzene ring. Key comparisons include:

- Antioxidant Activity :

- 1-(5-Chloro-2-hydroxyphenyl)-4-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)pyrrolidin-2-one : Exhibited 1.5× higher DPPH radical scavenging activity than ascorbic acid .

- 1-(5-Chloro-2-hydroxyphenyl)-4-(4-methyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)pyrrolidin-2-one : Showed 1.35× higher antioxidant activity than vitamin C, with an optical density of 1.149 in reducing power assays .

- Key Structural Drivers : The presence of electron-withdrawing groups (e.g., chloro) and sulfur-containing heterocycles enhances radical scavenging efficiency.

Forchlorfenuron (1-(2-Chloropyridin-4-yl)-3-phenylurea)

Forchlorfenuron (FCF), a plant growth regulator, replaces the pyrrolidinone ring with a 2-chloropyridin-4-yl group (). Comparisons include:

- Biological Role : FCF promotes fruit enlargement in kiwifruit but undergoes biotransformation into metabolites like 1-(2-chloro-6-glucoside-pyridin-4-yl)-3-phenylurea and phenylurea via photochemical cleavage .

- Toxicity Concerns : Some FCF transformation products (e.g., 1,3-diphenylurea) may retain or exceed parental toxicity, necessitating rigorous monitoring .

- Structural Contrast: The pyridine ring in FCF alters solubility and metabolic pathways compared to the pyrrolidinone core in the target compound.

Phenylurea Herbicides and Agrochemicals

discusses 1-(2-chlorophenyl)-3-cycloheptylurea, a herbicide with structural parallels:

- Crystal Structure : The chloro-substituted phenyl group and cycloheptyl chain facilitate intermolecular hydrogen bonding, critical for herbicidal activity .

- Functional Difference : Unlike 1-(5-Oxopyrrolidin-3-yl)-3-phenylurea, agrochemical phenylureas prioritize steric bulk (e.g., cycloheptyl) for target binding in weed receptors.

β-Adrenoceptor Modulators

describes 1-(2-Aminoethyl)-3-phenylurea hydrochloride, a β1-selective partial agonist:

- Bioactivity: The ethylamine side chain enhances receptor affinity, contrasting with the pyrrolidinone ring’s role in conformational flexibility .

- Therapeutic Application : Targets cardiovascular dysfunction, diverging from the antioxidant or antifungal focus of other urea derivatives.

Analgesic Amide Derivatives

notes urea-linked pyridazine and pyrazole derivatives with analgesic properties:

- Activity: Compounds like 3-[1-(3-pyridazinyl)-5-phenyl-1H-pyrazole-3-yl]propanoic acid amides showed efficacy comparable to aspirin in writhing tests .

- Structural Divergence: The absence of a pyrrolidinone ring in favor of pyridazine/pyrazole systems highlights the urea moiety’s adaptability in diverse scaffolds.

Data Tables

Table 1: Antioxidant Activity of Selected Pyrrolidinone Derivatives

Mechanistic and Structural Insights

- Hydrogen Bonding: The urea moiety and pyrrolidinone oxygen enable hydrogen bonding with biological targets (e.g., enzymes, DNA), critical for antioxidant and receptor-binding activities .

- Substituent Effects : Electron-withdrawing groups (e.g., chloro) enhance stability and radical scavenging, while bulky substituents (e.g., cycloheptyl) improve agrochemical receptor affinity .

- Metabolic Pathways: Pyrrolidinone derivatives may undergo ring-opening or glucuronidation (as seen in ), whereas FCF derivatives favor photochemical cleavage .

Biological Activity

1-(5-Oxopyrrolidin-3-yl)-3-phenylurea is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and applications based on recent research findings.

Chemical Structure and Properties

The compound features a pyrrolidine ring and a phenylurea moiety, which contribute to its biological activity. The structural formula can be represented as follows:

This structure is crucial for its interaction with various biological targets.

Research indicates that compounds similar to this compound may interact with specific enzymes and receptors, modulating their activity. For instance, studies have shown that structurally related derivatives can inhibit pathways involved in inflammation and cell proliferation, particularly through the inhibition of nuclear factor kappa B (NF-κB) signaling pathways .

Biological Activity

The biological activities of this compound can be categorized into several key areas:

1. Anti-inflammatory Activity

In vitro assays have demonstrated that the compound exhibits significant anti-inflammatory properties. It has been shown to inhibit lipopolysaccharide (LPS)-induced NF-κB transcriptional activity in human monocytic cells, which is a critical pathway in inflammatory responses .

2. Cytotoxicity

The cytotoxic effects of this compound were evaluated across various cell lines. The IC50 values indicate a moderate cytotoxicity profile, with some derivatives showing less than 30 μM toxicity, suggesting potential therapeutic windows for further development .

3. Pain Relief

Compounds with similar scaffolds have been reported to reduce pain hypersensitivity in models of inflammatory arthritis, indicating a potential application for pain management .

Case Studies

Several studies have explored the efficacy of this compound in various biological contexts:

Case Study 1: Inflammatory Models

In a study involving complete Freund’s adjuvant (CFA)-induced inflammatory arthritis in rats, derivatives of this compound demonstrated significant reductions in joint swelling and tissue inflammation. This suggests a promising role in treating chronic inflammatory conditions .

Case Study 2: Cardiac Protection

Another study evaluated the cardioprotective effects of related compounds during myocardial infarction models in mice. Results indicated that these compounds could reduce scar size and improve cardiac function post-injury, highlighting their potential in cardiovascular therapeutics .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.